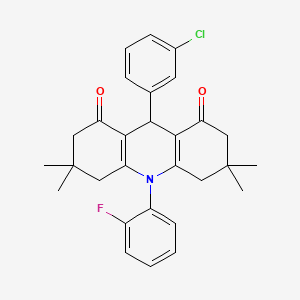![molecular formula C30H26N2O8 B11452877 {4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11452877.png)
{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2-methoxyphenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a long name, so let’s break it down. The core structure consists of a pyrazole ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked to a chromone ring (4-hydroxy-2-oxo-2H-chromen-3-yl)methyl, which in turn is attached to a phenoxyacetic acid moiety.
- The compound’s systematic name is quite a mouthful, but it reflects its intricate structure and potential biological activities.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar imidazole-containing compounds have been synthesized using various methods, including condensation reactions and cyclizations .
- Industrial production methods may involve modifications of existing synthetic routes or novel approaches tailored for large-scale production.
Chemical Reactions Analysis
- The compound likely undergoes various chemical reactions due to its functional groups (e.g., ketone, hydroxyl, and carboxylic acid).
- Potential reactions include oxidation, reduction, and substitution. Common reagents might include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts.
- Major products could be derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for designing new molecules with specific properties.
- In biology, it might exhibit antimicrobial or anticancer effects, although further research is needed.
- In medicine, investigations into its pharmacological activities (e.g., anti-inflammatory, antioxidant) are warranted.
- In industry, it could find applications in materials science or drug development.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular targets (e.g., enzymes, receptors).
- Molecular pathways affected could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- Unfortunately, I don’t have a list of similar compounds at the moment. exploring related imidazole-containing molecules could highlight its uniqueness.
Remember that this compound’s full potential awaits further research, and its multifaceted nature makes it an intriguing subject for scientific investigation
Properties
Molecular Formula |
C30H26N2O8 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
2-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C30H26N2O8/c1-17-25(29(36)32(31(17)2)19-9-5-4-6-10-19)26(18-13-14-22(23(15-18)38-3)39-16-24(33)34)27-28(35)20-11-7-8-12-21(20)40-30(27)37/h4-15,26,35H,16H2,1-3H3,(H,33,34) |
InChI Key |
OJVARSAJUUDCES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=C(C=C3)OCC(=O)O)OC)C4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11452809.png)
![(2Z)-N-(2-chlorophenyl)-2-[(propanoyloxy)imino]-2H-chromene-3-carboxamide](/img/structure/B11452814.png)
![3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11452821.png)
![2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11452825.png)
![N-(3,4-dimethylphenyl)-9-(4-ethylphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11452827.png)
![2-[(2,4-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11452839.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11452844.png)
![N-(8-tert-butyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-chlorobenzamide](/img/structure/B11452852.png)

![N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B11452862.png)
![7-(4-methylphenyl)-12-propan-2-yl-3-propan-2-ylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11452863.png)
![4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11452875.png)
![5-[(3-fluorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11452881.png)
![methyl 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate](/img/structure/B11452892.png)
